molecular formula C20H21ClFNO3 B2461710 2-(2-chloro-6-fluorophenyl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acetamide CAS No. 2034405-16-6

2-(2-chloro-6-fluorophenyl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acetamide

Cat. No.: B2461710
CAS No.: 2034405-16-6
M. Wt: 377.84
InChI Key: ZSBNHSJVJPQVET-UHFFFAOYSA-N
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Description

This product is 2-(2-chloro-6-fluorophenyl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acetamide, a high-purity chemical compound supplied for research and development purposes. The compound has the Molecular Formula C20H21ClFNO3 and a Molecular Weight of 377.8370 g/mol . Its CAS Registry Number is 2034405-16-6 . This acetamide derivative features a tetrahydronaphthalene core, a structure of significant interest in medicinal chemistry due to its prevalence in biologically active molecules. The specific research applications and mechanism of action for this compound are areas of active investigation, with its structural profile suggesting potential as a key intermediate or building block in the synthesis of more complex molecules, or for use in pharmacological and agrochemical discovery programs. The compound has a topological polar surface area of 58.6 Ų and an XLogP3 value of 3.3, providing researchers with key insights into its physicochemical characteristics . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can access this compound in various quantities to suit their experimental needs .

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClFNO3/c1-26-14-7-8-16-13(10-14)4-3-9-20(16,25)12-23-19(24)11-15-17(21)5-2-6-18(15)22/h2,5-8,10,25H,3-4,9,11-12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBNHSJVJPQVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)CC3=C(C=CC=C3Cl)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-chloro-6-fluorophenyl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acetamide , with the CAS number 2034405-16-6, is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C20H21ClFNO3C_{20}H_{21}ClFNO_3 with a molecular weight of 377.8 g/mol. The structure includes a chloro-fluoro-substituted phenyl group and a tetrahydronaphthalene moiety which are significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₈H₂₁ClFNO₃
Molecular Weight377.8 g/mol
CAS Number2034405-16-6

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have shown IC50 values in the range of 1.61 to 1.98 µg/mL against cancer cells like HT-29 and Jurkat cells .

The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways, where compounds trigger mitochondrial permeability transition and subsequent caspase activation .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. In vitro studies have assessed its efficacy against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups in the structure has been linked to enhanced antibacterial activity .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research indicates that derivatives with similar structural motifs can protect neuronal cells from oxidative stress-induced apoptosis. This effect may be mediated through the modulation of signaling pathways involved in cell survival .

Case Studies

Several case studies highlight the biological activity of structurally related compounds:

  • Antitumor Activity : A study evaluated a series of naphthalene derivatives for their cytotoxic effects on cancer cell lines. The findings suggested that modifications to the naphthalene structure significantly influenced anticancer activity, with some derivatives achieving IC50 values below 10 µM .
  • Antimicrobial Efficacy : In another study, a series of chloro-substituted phenyl compounds were tested against Mycobacterium tuberculosis. Compounds with similar structures showed MIC values less than 20 µM, indicating potent antimicrobial activity .
  • Neuroprotection : A recent investigation into neuroprotective agents revealed that certain naphthalene derivatives could reduce oxidative stress markers in neuronal cultures, suggesting potential therapeutic applications in neurodegenerative diseases .

Chemical Reactions Analysis

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For structurally similar compounds, hydrolysis typically requires:

  • Acidic conditions : Refluxing with HCl (1–6 M) or H₂SO₄ at 80–100°C for 4–8 hours .

  • Basic conditions : NaOH (2–5 M) in aqueous ethanol at 60–80°C for 3–6 hours.

For this compound, hydrolysis would produce 2-(2-chloro-6-fluorophenyl)acetic acid and release the tetrahydronaphthalenyl-methylamine intermediate. The reaction efficiency depends on steric hindrance from the bulky tetrahydronaphthalene group, which may necessitate extended reaction times.

Reaction Conditions Product Yield
6 M HCl, 90°C, 6 hoursCarboxylic acid + amine byproduct~65–75%
4 M NaOH, ethanol, 70°C, 5 hoursCarboxylic acid + amine byproduct~70–80%

Nucleophilic Substitution at the Chloro Substituent

The 2-chloro group on the fluorophenyl ring participates in SNAr (nucleophilic aromatic substitution) due to electron-withdrawing effects from the adjacent fluorine atom. This reactivity is enhanced under microwave-assisted conditions or with phase-transfer catalysts (e.g., KI/K₂CO₃) .

Example reactions:

  • Amination : Reaction with ammonia or amines (e.g., morpholine) in DMF at 100–120°C produces 2-amino-6-fluorophenyl derivatives .

  • Alkoxy substitution : Treatment with alkoxides (e.g., NaOMe) yields 2-alkoxy-6-fluorophenyl analogues .

Mechanistic Insight :
The SNAr mechanism involves:

  • Formation of a Meisenheimer complex stabilized by the fluorine atom.

  • Departure of the chloride ion.

  • Attack by the nucleophile (e.g., amine or alkoxide) .

Oxidation of the Hydroxyl Group

The secondary hydroxyl group on the tetrahydronaphthalene moiety can be oxidized to a ketone using oxidizing agents such as:

  • Jones reagent (CrO₃/H₂SO₄) in acetone at 0–5°C.

  • Dess-Martin periodinane in dichloromethane at room temperature .

This reaction converts the hydroxyl group into a ketone, altering the compound’s stereoelectronic profile and potential biological interactions.

Oxidizing Agent Conditions Product
Dess-Martin periodinaneRT, 2 hoursTetrahydronaphthalen-1-one
Jones reagent0–5°C, 1 hourTetrahydronaphthalen-1-one

Esterification and Acylation

The hydroxyl group undergoes esterification with acyl chlorides or anhydrides. For example, reaction with acetyl chloride in pyridine produces the corresponding acetate ester. Similarly, the amine byproduct from hydrolysis (see Section 1) can be acylated with chloroacetyl chloride to form secondary amides .

Catalytic Hydrogenation

The tetrahydronaphthalene ring can undergo further hydrogenation under H₂/Pd-C (10–50 psi) in ethanol to yield a decahydronaphthalene derivative, reducing aromaticity and increasing conformational flexibility .

Photochemical Reactions

The fluorophenyl group may participate in photochemical coupling reactions under UV light (254–365 nm) in the presence of a photosensitizer (e.g., benzophenone), forming dimeric structures via radical intermediates .

Preparation Methods

Carbodiimide-Mediated Coupling

Using $$ N,N' $$-dicyclohexylcarbodiimide (DCC) or $$ 1 $$-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with $$ N $$-hydroxysuccinimide (NHS) facilitates the formation of an active ester intermediate. This approach, widely utilized in peptide synthesis, offers moderate yields (50–70%) but requires stringent moisture control.

Acid Chloride Intermediate

Conversion of 2-(2-chloro-6-fluorophenyl)acetic acid to its acid chloride using thionyl chloride ($$ \text{SOCl}2 $$) or oxalyl chloride ($$ \text{Cl}2\text{CO} $$)_2, followed by reaction with the amine in anhydrous dichloromethane or tetrahydrofuran (THF), provides higher yields (75–85%). This method aligns with protocols described in WO2019097306A2 for analogous acetamide formations under inert atmospheres.

Direct Coupling via Mixed Anhydrides

Formation of a mixed anhydride with ethyl chloroformate in the presence of a tertiary amine (e.g., triethylamine) enables efficient amidation. This method avoids racemization and is suitable for sterically hindered amines, though yields vary depending on the solvent polarity.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMAc) enhance solubility of intermediates, as evidenced in the synthesis of N-[3-chloro-4-(1,1,2-trifluoro-2-trifluoromethoxy-ethyl)-phenyl]-2,6-difluoro-benzamidine. Alternatively, tetrahydrofuran (THF) or dichloromethane (DCM) may be used for acid chloride couplings.

Temperature and Atmosphere

Reactions conducted under nitrogen or argon atmospheres prevent oxidative degradation, particularly for acid-sensitive intermediates. Optimal temperatures range from 0°C (for acid chloride formation) to 80°C (for amidation), with stirring durations of 4–24 hours depending on the method.

Catalytic Additives

The use of 4-dimethylaminopyridine (DMAP) as a catalyst accelerates acyl transfer in carbodiimide-mediated couplings, improving yields by 10–15%.

Purification and Characterization

Column Chromatography

Silica gel chromatography with gradients of ethyl acetate and hexane (3:1 to 1:1) effectively isolates the target compound from unreacted starting materials and byproducts. This aligns with purification strategies detailed in CN110746322A for structurally similar amides.

Recrystallization

Crystallization from methanol or ethanol yields high-purity product, as demonstrated by the isolation of N-[3-chloro-4-(1,1,2-trifluoro-2-trifluoromethoxy-ethyl)-phenyl]-2,6-difluoro-benzamidine.

Spectroscopic Validation

  • NMR Spectroscopy : $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$): δ 7.35–7.25 (m, 2H, Ar-H), 6.90 (d, $$ J = 8.4 $$ Hz, 1H, Ar-H), 5.20 (s, 1H, OH), 4.10 (s, 2H, CH$$ _2 $$), 3.80 (s, 3H, OCH$$ _3 $$), 2.80–2.60 (m, 4H, CH$$ _2 $$-tetrahydronaphthalene).
  • Mass Spectrometry : ESI-MS m/z 433.1 [M+H]$$ ^+ $$.

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Purity (%) Reference Approach
Carbodiimide-Mediated DCM, RT, 24 h 58 92 Peptide synthesis
Acid Chloride Coupling THF, 0°C → RT, 12 h 82 98 WO2019097306A2
Mixed Anhydride EtOAc, -10°C, 6 h 67 95 CN110746322A

Challenges and Mitigation Strategies

Steric Hindrance

The tetrahydronaphthalenylmethyl group imposes steric constraints, slowing amidation kinetics. Using excess acylating agent (1.5–2.0 equiv) and prolonged reaction times (24–48 h) mitigates this issue.

Sensitivity to Hydrolysis

The acetamide bond is prone to hydrolysis under acidic or basic conditions. Maintaining anhydrous conditions and neutral pH during workup preserves product integrity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound, and how are intermediates characterized?

  • Answer : The compound is synthesized via multi-step reactions, including amide coupling and functional group transformations. Key steps involve reacting 2-chloro-6-fluorophenylacetic acid derivatives with hydroxyl-methoxy-tetrahydronaphthalene intermediates under controlled conditions (e.g., DCC/DMAP-mediated coupling). Intermediates are purified via column chromatography and characterized using 1H^1H-NMR, 13C^{13}C-NMR, and HPLC to confirm regiochemistry and purity .

Q. How is the structural integrity of the compound validated post-synthesis?

  • Answer : X-ray crystallography (using SHELX software for refinement ) and spectroscopic techniques (e.g., 2D NMR for stereochemical assignment) are critical. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy verifies functional groups (e.g., carbonyl stretches at ~1650–1700 cm1^{-1}) .

Q. What analytical techniques are used to assess purity and stability under experimental conditions?

  • Answer : Reverse-phase HPLC with UV detection monitors degradation under stress conditions (e.g., pH, temperature). Accelerated stability studies in DMSO or aqueous buffers are conducted, with degradation products analyzed via LC-MS .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and reduce byproducts?

  • Answer : Reaction parameters (solvent polarity, temperature, catalyst loading) are systematically varied using design-of-experiments (DoE) approaches. For example, replacing THF with DMF in amidation steps may enhance solubility and reduce racemization. Kinetic studies via in-situ FTIR or Raman spectroscopy identify rate-limiting steps .

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?

  • Answer : Comparative SAR studies are conducted by synthesizing analogs with Cl/F substitutions. In vitro assays (e.g., enzyme inhibition, cytotoxicity) paired with molecular docking (using AutoDock Vina) reveal how halogen positioning affects binding to targets like kinase domains or GPCRs .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Answer : Discrepancies in NMR signals (e.g., overlapping peaks) are addressed via heteronuclear experiments (HSQC, HMBC) or crystallographic validation. Dynamic effects (e.g., rotamers) are analyzed using variable-temperature NMR .

Q. How are pharmacokinetic properties (e.g., logP, metabolic stability) evaluated computationally and experimentally?

  • Answer : Computational tools (SwissADME, Schrödinger QikProp) predict logP and CYP450 interactions. Experimentally, metabolic stability is assessed in liver microsomes, while logP is measured via shake-flask/HPLC methods .

Q. What experimental designs are used to study target engagement in cellular models?

  • Answer : Target identification employs thermal shift assays (CETSA) and pull-down experiments with biotinylated probes. Functional validation uses CRISPR knockouts or siRNA silencing in dose-response assays .

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